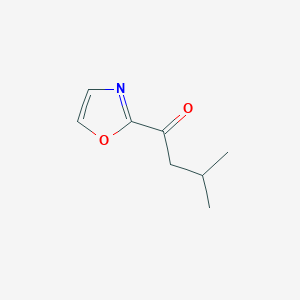

2-(3-Methylbutyryl)oxazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. The synthesis of 2-(3-Methylbutyryl)oxazole, while not directly reported in the provided papers, can be inferred from similar synthetic methods described. For instance, the synthesis of 2-substituted oxazoles can be achieved by treating 2-(4-ethoxybutyryl)-oxazoles with hydrobromic acid followed by cyclization and aromatization with acetic anhydride . Additionally, the synthesis of 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles involves the conversion of 1-methyl-1H-Indazole 3-carboxylic acid into a variety of amides and subsequent heterocyclization . These methods suggest that the synthesis of 2-(3-Methylbutyryl)oxazole could potentially be achieved through similar cyclization and functional group manipulation strategies.

Molecular Structure Analysis

The molecular structure of oxazoles is characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts certain electronic and steric properties that can influence the reactivity and interaction of the molecule with biological targets. The synthesis of extended oxazoles, such as those described in the synthesis of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles, demonstrates the ability to introduce various substituents at the 2-methylene position, which can significantly alter the molecular properties .

Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug design. For example, the α-sulfonyl anion derived from 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole reacts with alkyl halides to give monoalkylated, dialkylated, and cyclic products . Furthermore, the reductive desulfonylation of these products can be optimized to afford desulfonylated oxazoles . Another example is the I2-promoted formal [3+2] cycloaddition of α-methylenyl isocyanides with methyl ketones, leading to unconventional 2,5-disubstituted oxazole formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazoles are influenced by their substituents and the electronic nature of the oxazole ring. The introduction of a 3-methylbutyryl group at the 2-position of an oxazole would likely affect its lipophilicity, electronic distribution, and potential for hydrogen bonding. These properties are crucial for the biological activity of oxazole-containing compounds, as seen in the anti-inflammatory activity of Oxaprozin, which was prepared using an α-sulfonyl carbanion strategy . The solubility, melting point, and stability of 2-(3-Methylbutyryl)oxazole would also be important parameters to consider, although specific data on these properties are not provided in the papers.

Applications De Recherche Scientifique

Coordination Chemistry and Asymmetric Syntheses : Oxazoline ligands, including derivatives of oxazole, are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their versatility, straightforward synthesis, and modifiable chiral centers near the donor atoms make them significant in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Synthesis of Heterocyclic Compounds : Oxazoles, including 2-substituted variants, are key intermediates in synthesizing various heterocyclic compounds, crucial in medicinal chemistry. This includes the synthesis of steroidal oxazoles and derivatives for biological studies (Ohta, Koshi, & Obata, 1968).

Gold-Catalyzed Synthesis : Oxazoles are synthesized through gold-catalyzed reactions, demonstrating their significance in organic synthesis and catalysis. These methods offer efficient routes to synthesize structurally complex oxazoles (Luo, Ji, Li, & Zhang, 2012).

Application in Drug Discovery : Oxazole derivatives show a wide spectrum of biological activities, making them valuable in medicinal chemistry for new drug development. This includes applications in anti-cancer, anti-inflammatory, and antibacterial drugs (Kakkar & Narasimhan, 2019).

Transition-Metal-Free Synthesis : The development of metal-free methods for synthesizing oxazole heterocycles is significant due to the toxicity and scarcity of some transition metals. This approach is crucial for greener and more sustainable chemistry practices (Ibrar, Khan, Abbas, Farooq, & Khan, 2016).

Photophysical Properties and Applications : Oxazole derivatives are explored for their photophysical properties, making them potential candidates for use as fluorescent probes. This application is significant in the fields of biochemistry and materials science (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-7(10)8-9-3-4-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFDVWRJXRUCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642056 | |

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbutyryl)oxazole | |

CAS RN |

898759-16-5 | |

| Record name | 3-Methyl-1-(2-oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.